molecular formula C9H10O3 B2577039 3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol CAS No. 1843-96-5

3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol

Cat. No.: B2577039
CAS No.: 1843-96-5
M. Wt: 166.176
InChI Key: XNZJWDKUNYNOGF-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-benzo[b][1,4]dioxepin-6-ol (CAS Number: 1843-96-5) is a high-value benzodioxepin-based building block in medicinal and organic chemistry. This compound features a seven-membered 1,4-dioxepin ring fused to a phenolic benzene ring, yielding a molecular formula of C 9 H 10 O 3 and a molecular weight of 166.17 g/mol . Its structure combines oxygen-rich heterocyclic chemistry with the reactivity of a phenol, making it a versatile precursor for the synthesis of more complex bioactive molecules. The primary research application of this compound is as a critical synthetic intermediate in the development of potential central nervous system (CNS) active agents. Scientific studies have detailed its use in constructing ligands for serotonin receptors, specifically the 5-HT 1A and 5-HT 2A subtypes . These receptors are prominent targets for treating neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and memory impairments . In this context, the benzodioxepin scaffold serves as a key structural component that contributes to the ligand's binding affinity and stability within the receptor's orthosteric pocket . Furthermore, the phenolic hydroxyl group on its structure suggests potential as a starting point for developing synthetic antioxidants. Similar phenolic compounds are known to act as radical scavengers, and the electron-donating nature of the fused dioxepin ring system may enhance this activity, which could be explored through assays like the DPPH radical scavenging test . Researchers value this compound for its utility in structure-activity relationship (SAR) studies, fragment-based drug design, and as a core scaffold for constructing chemical libraries aimed at probing GPCR biology. For Research Use Only. Not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h1,3-4,10H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZJWDKUNYNOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2OC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1843-96-5
Record name 3,4-dihydro-2H-1,5-benzodioxepin-6-ol
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Chemical Classifications and Structural Significance of Benzodioxepines

3,4-dihydro-2H-benzo[b] chemicalbook.comsigmaaldrich.comdioxepin-6-ol belongs to the class of organic compounds known as benzodioxepines. This classification signifies a molecular architecture where a benzene (B151609) ring is fused to a seven-membered dioxepine ring. The nomenclature "3,4-dihydro-2H-" indicates the saturation of specific positions within the dioxepine ring, while the "-6-ol" suffix denotes the presence of a hydroxyl group at the 6th position of the benzo portion of the molecule.

The structural significance of benzodioxepines lies in their versatile scaffold, which has been a cornerstone in the development of various biologically active molecules. The seven-membered ring, fused to a stable benzene ring, provides a three-dimensional structure that can interact with biological targets in unique ways. The presence of two oxygen atoms in the heterocyclic ring introduces polarity and potential hydrogen bonding sites, influencing the compound's physicochemical properties and its interactions with biological systems.

The addition of a hydroxyl group at the 6-position, as seen in 3,4-dihydro-2H-benzo[b] chemicalbook.comsigmaaldrich.comdioxepin-6-ol, is particularly noteworthy. Phenolic moieties are known to be crucial for the biological activity of many compounds, often acting as hydrogen bond donors or acceptors, and can be involved in antioxidant processes. mdpi.com The specific placement of this hydroxyl group on the benzodioxepine framework creates a unique electronic and steric environment, which is a key factor in its research appeal.

Historical Context and Evolution of Research on Dihydrobenzodioxepinols

While direct historical records for 3,4-dihydro-2H-benzo[b] chemicalbook.comsigmaaldrich.comdioxepin-6-ol are sparse, the evolution of research on the broader class of benzodioxepines and related heterocyclic compounds provides a valuable context. The study of heterocyclic compounds gained significant momentum in the 20th century with the advent of modern spectroscopic techniques, which allowed for the precise elucidation of their structures.

Early research into seven-membered heterocyclic rings was often intertwined with the development of medicinal chemistry. A prominent example is the discovery of benzodiazepines, which feature a diazepine (B8756704) ring fused to a benzene (B151609) ring. The accidental discovery of chlordiazepoxide (Librium) in 1955 by Leo Sternbach and its subsequent introduction in 1960, followed by diazepam (Valium) in 1963, marked a turning point in the therapeutic management of anxiety and other neurological conditions. vu.lt This success spurred a wave of research into other benzo-fused seven-membered heterocycles, including those containing oxygen atoms, in a quest for novel therapeutic agents.

Research into benzodioxepine derivatives has been particularly active in the fragrance and pharmaceutical industries. For instance, certain substituted 2H-benzo[b] chemicalbook.comsigmaaldrich.comdioxepin-3(4H)-ones have been investigated for their olfactory properties, contributing to the development of novel scents. researchgate.net In the realm of medicinal chemistry, various benzodioxepine derivatives have been synthesized and evaluated for a range of biological activities. google.com.na The focus on dihydrobenzodioxepinols, specifically, represents a more recent trend, driven by the desire to explore the impact of the hydroxyl functionality on the biological and chemical properties of the benzodioxepine scaffold.

Rationale for Advanced Academic Investigation of 3,4 Dihydro 2h Benzo B Chemicalbook.comsigmaaldrich.comdioxepin 6 Ol

The contemporary academic interest in 3,4-dihydro-2H-benzo[b] chemicalbook.comsigmaaldrich.comdioxepin-6-ol is multifaceted, stemming from its potential applications in medicinal chemistry, materials science, and synthetic methodology development.

Medicinal Chemistry: The presence of a phenolic hydroxyl group on the benzodioxepine core makes this compound a compelling candidate for several therapeutic areas. Phenolic compounds are known to interact with a variety of biological targets, including GABAA receptors, which are also modulated by benzodiazepines. nih.govnih.gov The unique combination of the benzodioxepine scaffold and the phenolic moiety could lead to novel modulators of these receptors with potentially improved therapeutic profiles. Furthermore, phenolic compounds are widely recognized for their antioxidant and neuroprotective properties, suggesting that 3,4-dihydro-2H-benzo[b] chemicalbook.comsigmaaldrich.comdioxepin-6-ol could be investigated for its potential in treating conditions associated with oxidative stress. mdpi.com

Synthetic Chemistry: The synthesis of functionalized benzodioxepines, such as the target molecule, presents interesting challenges and opportunities for organic chemists. Developing efficient and stereoselective synthetic routes to this and related compounds is an active area of research. For example, the synthesis of related benzoxazines often involves multi-step processes that can be adapted and optimized for the production of benzodioxepines. chemicalbook.com The exploration of novel synthetic methodologies for the construction of the benzodioxepine ring system and the introduction of substituents at specific positions is a key driver of academic research in this area.

Materials Science: The rigid, three-dimensional structure of the benzodioxepine core, combined with the reactive handle of the phenolic hydroxyl group, makes 3,4-dihydro-2H-benzo[b] chemicalbook.comsigmaaldrich.comdioxepin-6-ol a potential building block for the synthesis of novel polymers and functional materials. The hydroxyl group can be used for further chemical modifications, allowing for the tuning of the material's properties.

Scope and Organization of the Comprehensive Research Outline

Strategic Approaches to the 3,4-dihydro-2H-benzo[b]nih.govresearchgate.netdioxepin Scaffold Construction

The formation of the seven-membered dioxepin ring is a significant challenge in organic synthesis due to unfavorable entropic factors and potential transannular strain. nih.gov Consequently, a variety of robust strategies have been developed to efficiently construct this heterocyclic system.

Cycloaddition Reactions and Ring-Closure Strategies

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of medium-sized rings, including the benzodioxepin scaffold. researchgate.net This strategy typically involves the synthesis of an acyclic precursor containing two terminal alkenes, which are then cyclized in the presence of a ruthenium catalyst, such as Grubbs' catalyst. For instance, various 2H-1,5-benzodioxepin derivatives have been successfully synthesized using RCM as the key ring-forming step. researchgate.net The general approach begins with the preparation of a di-alkene precursor, which is subsequently subjected to RCM conditions to yield the desired seven-membered ring. researchgate.netorganic-chemistry.org

Another key strategy involves intramolecular ring-closing reactions of appropriately substituted precursors. nih.gov The success of these reactions often depends on stereoelectronic factors, as outlined by Baldwin's rules, which predict the favorability of different types of ring closures. youtube.com While direct [4+3] cycloaddition reactions are a plausible route to seven-membered rings, other tandem processes involving cycloaddition followed by rearrangement have also been employed for analogous heterocyclic systems like 1,4-benzodiazepines. beilstein-journals.org For example, a tandem [3+ + 2]-cycloaddition/rearrangement sequence has been used to generate a seven-membered diazepine (B8756704) ring fused to a triazole. beilstein-journals.org

Table 1: Comparison of Ring-Closure Strategies for Benzodioxepin and Analog Scaffolds
StrategyKey ReactionCatalyst/ReagentAdvantagesReference
Ring-Closing Metathesis (RCM)Olefin MetathesisGrubbs' Catalyst (Ruthenium-based)High functional group tolerance; good yields. researchgate.netorganic-chemistry.org
Intramolecular CyclizationNucleophilic SubstitutionBase (e.g., K₂CO₃)Utilizes readily available starting materials. nih.gov
Cycloaddition/Rearrangement[3+ + 2] CycloadditionLewis Acid (e.g., AlCl₃)Creates complex polycyclic systems in one pot. beilstein-journals.org

Transition Metal-Catalyzed Coupling Reactions for Dioxepin Ring Formation

Transition metal catalysis, particularly with palladium, offers a versatile platform for constructing seven-membered heterocyclic rings. mdpi.com Palladium-catalyzed cascade reactions, such as a (4+3) cyclocondensation of salicylaldehydes and vinylcyclopropanes, have been developed for the synthesis of substituted benzoxepins, which are structurally related to benzodioxepins. nih.gov This reaction proceeds through the palladium-catalyzed ring-opening of a vinylcyclopropane, followed by olefination and a subsequent O-allylation to form the seven-membered ring in high yields. nih.gov

Other palladium-catalyzed reactions, including intramolecular C-N or C-O coupling (Buchwald-Hartwig amination/etherification), have been extensively used for synthesizing analogous nitrogen-containing seven-membered rings like benzodiazepines and can be adapted for dioxepin synthesis. mdpi.com These methods typically involve the cyclization of a precursor containing an aryl halide and a tethered alcohol or amine. Furthermore, cationic palladium-catalyzed [5+2] annulation reactions represent another advanced strategy for accessing related benzoxepine (B8326511) systems. researchgate.net

Multi-Component Reactions in Benzodioxepine Synthesis

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. mdpi.com While specific MCRs for 3,4-dihydro-2H-benzo[b] nih.govresearchgate.netdioxepin-6-ol are not extensively documented, the principles have been widely applied to synthesize other complex heterocycles. mdpi.comresearchgate.netmdpi.com For example, four-component reactions are commonly used to produce dihydropyridones, demonstrating the power of MCRs in rapidly building molecular complexity from simple starting materials. mdpi.comresearchgate.net The development of an MCR for the benzodioxepine scaffold would likely involve the reaction of a catechol derivative, a suitable three-carbon dielectrophile, and potentially other components to introduce desired functionality in a single step.

Tandem Oxidation and Iodolactonization Protocols

A highly effective method for synthesizing benzodioxepinones, which are direct precursors to the benzodioxepine scaffold, involves a tandem oxidation and iodolactonization reaction. nih.govnih.gov This process starts with a 2-O-tethered alkenyl benzaldehyde. nih.gov Mediated by a copper(I) iodide (CuI) and tertiary-butyl hydroperoxide (TBHP) system, the aldehyde is first oxidized to a carboxylic acid. nih.govnih.gov This is immediately followed by an intramolecular iodolactonization, where the carboxylate attacks an in-situ formed iodonium (B1229267) ion on the alkene tether, resulting in the formation of the seven-membered lactone (a benzodioxepinone). nih.gov This reaction is a powerful example of an iodolactonization, a class of halolactonization reactions known for being one of the most effective ways to synthesize lactones under mild conditions. nih.govwikipedia.org

This protocol is notable for its efficiency and ability to generate halogenated benzodioxepinones in moderate to good yields. nih.govnih.gov The incorporated iodine atom also serves as a versatile handle for further synthetic modifications. nih.gov Enantioselective versions of iodolactonization have also been developed for creating chiral seven-membered ε-lactones, suggesting a pathway to stereoisomerically pure benzodioxepine analogs. researchgate.net

Regioselective Hydroxylation and Functionalization at the C-6 Position

The introduction of a hydroxyl group specifically at the C-6 position of the 3,4-dihydro-2H-benzo[b] nih.govresearchgate.netdioxepine scaffold is a crucial step in the synthesis of the target compound. This can be achieved through two main approaches: using a pre-functionalized aromatic starting material or by performing a late-stage functionalization on the pre-formed benzodioxepine ring.

The most direct method involves starting with a catechol (1,2-dihydroxybenzene) derivative that already bears the required third oxygen functionality (or a precursor) at the desired position. For example, cyclization of a derivative of 1,2,3-trihydroxybenzene would directly lead to a C-6 hydroxylated benzodioxepine.

Alternatively, late-stage functionalization can be employed. This involves introducing a functional group at the C-6 position of an existing benzodioxepine ring, which can then be converted to a hydroxyl group. For instance, the synthesis of 3,4-dihydro-2H-benzo[b] nih.govresearchgate.netdioxepine-6-carbaldehyde has been reported. sigmaaldrich.cn This aldehyde can serve as a key intermediate. A Baeyer-Villiger oxidation of the aldehyde would yield a formate (B1220265) ester, which upon hydrolysis would furnish the desired 3,4-dihydro-2H-benzo[b] nih.govresearchgate.netdioxepin-6-ol. Other C-6 substituted analogs, such as 2H-benzo[b] nih.govresearchgate.netdioxepin-3(4H)-one derivatives, have also been synthesized, indicating that the C-6 position is accessible for chemical modification. researchgate.net

Preparation of Stereoisomeric Forms of 3,4-dihydro-2H-benzo[b]nih.govresearchgate.netdioxepin-6-ol

The parent compound, 3,4-dihydro-2H-benzo[b] nih.govresearchgate.netdioxepin-6-ol, is achiral. However, the introduction of substituents on the seven-membered dioxepin ring can create one or more stereocenters, leading to the existence of stereoisomers. The preparation of enantiomerically pure forms of these chiral analogs can be accomplished through asymmetric synthesis or by chiral resolution of a racemic mixture. wikipedia.org

Asymmetric synthesis aims to create a single enantiomer directly. A relevant strategy is the use of enantioselective iodolactonization, which has been shown to be effective for producing chiral seven-membered lactones from conformationally flexible substrates. researchgate.net This approach could be adapted to generate chiral benzodioxepinone intermediates, which can then be converted to the final chiral products.

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. wikipedia.org A common method is to react the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization due to their different physical properties. wikipedia.org Another powerful technique is chiral chromatography, where the racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). mdpi.com The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. mdpi.comnih.gov

Table 2: Methods for Preparing Stereoisomeric Forms
MethodDescriptionKey FeaturesReference
Asymmetric SynthesisDirect synthesis of a single enantiomer using chiral catalysts, reagents, or auxiliaries.Avoids loss of 50% of material; enantioselective iodolactonization is a potential route. researchgate.net
Chiral ResolutionSeparation of a racemic mixture into its constituent enantiomers.Can be achieved via diastereomeric salt formation or chiral chromatography (HPLC). wikipedia.orgmdpi.com

Derivatization Chemistry of the 3,4-dihydro-2H-benzo[b]gordon.edumasterorganicchemistry.comdioxepin-6-ol Nucleus

The chemical reactivity of the 3,4-dihydro-2H-benzo[b] gordon.edumasterorganicchemistry.comdioxepin-6-ol scaffold is dominated by its phenolic hydroxyl group. This functional group is a prime site for modification, enabling the synthesis of a diverse library of derivatives through various chemical transformations.

Modification of the Hydroxyl Group

The phenolic hydroxyl group at the 6-position is amenable to a range of classical organic reactions, primarily etherification and esterification, to generate new analogs with modified physicochemical properties.

Etherification: The most prominent method for converting the phenolic hydroxyl group into an ether is the Williamson ether synthesis. masterorganicchemistry.com This reaction proceeds via a robust S(_N)2 mechanism. masterorganicchemistry.comorganicchemistrytutor.com The first step involves the deprotonation of the relatively acidic phenolic proton using a suitable base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), to form a nucleophilic phenoxide anion. gordon.eduyoutube.com This phenoxide then attacks an alkyl halide (or another substrate with a good leaving group, like a tosylate) to displace the halide and form the corresponding ether derivative. organicchemistrytutor.com The reaction is highly efficient, especially with primary alkyl halides, which are ideal substrates for the S(_N)2 reaction. masterorganicchemistry.com

Esterification: Another common modification is the conversion of the hydroxyl group to an ester through acylation. This can be achieved by reacting the parent phenol (B47542) with an acyl halide or an acid anhydride (B1165640) in the presence of a base. For instance, treatment with acetic anhydride can yield the corresponding acetate (B1210297) ester. nih.gov This transformation effectively masks the polar hydroxyl group, replacing it with a less polar ester functionality, which can significantly alter the compound's properties. Chemoselective acylation of phenolic hydroxyls can be achieved even in the presence of other functional groups, highlighting the utility of this reaction. nih.gov

The table below summarizes common derivatization reactions for the hydroxyl group.

Reaction Type Reagents Product General Conditions
Williamson Ether Synthesis1. Base (e.g., NaOH, NaH) 2. Alkyl Halide (R-X)O-Alkyl EtherS(_N)2 conditions, polar aprotic solvent
Benzylation1. Base (e.g., K(_2)CO(_3)) 2. Benzyl Bromide (BnBr)O-Benzyl EtherAnhydrous conditions, DMF or Acetone
Acylation / EsterificationAcyl Chloride (RCOCl) or Anhydride ((RCO)(_2)O), Base (e.g., Pyridine)O-Acyl EsterAnhydrous conditions, often at 0°C to RT
AcetylationAcetic Anhydride (Ac(_2)O), Base (e.g., Pyridine)O-Acetyl Ester (Acetate)Anhydrous conditions

Substituent Effects on Synthetic Yields and Selectivity

The yield and selectivity of synthetic transformations involving the 3,4-dihydro-2H-benzo[b] gordon.edumasterorganicchemistry.comdioxepin-6-ol nucleus are significantly influenced by the electronic and steric nature of other substituents on the aromatic ring. These effects dictate the reactivity of both the hydroxyl group and the aromatic ring itself.

Electronic Effects: The inherent electronic nature of the benzodioxepin scaffold plays a crucial role. The two ether oxygens of the dioxepine ring and the hydroxyl group at the 6-position are all electron-donating groups (EDGs). They increase the electron density of the aromatic ring through resonance, thereby activating it towards electrophilic aromatic substitution (EAS). These groups are ortho- and para-directing, meaning that incoming electrophiles will preferentially add at positions 7 and 9.

Conversely, the introduction of an electron-withdrawing group (EWG), such as a nitro (-NO(_2)) or a carbonyl group, onto the aromatic ring would have the opposite effect. An EWG would deactivate the ring towards EAS by withdrawing electron density, making reactions slower and requiring harsher conditions. Such groups typically direct incoming electrophiles to the meta position relative to themselves. In studies of related heterocyclic systems like benzothiazines, the presence of electron-withdrawing substituents has been noted to significantly influence molecular properties and activity. mdpi.com

Steric Effects: Steric hindrance can also impact synthetic outcomes. Bulky substituents adjacent to the hydroxyl group (e.g., at position 7) could impede the approach of reagents, potentially lowering the yield of etherification or esterification reactions. Similarly, in EAS reactions, a large substituent may block an otherwise electronically favored position, leading to substitution at a less sterically hindered site. For instance, in the functionalization of related benzodiazepine (B76468) systems, the interplay of various substituents dictates the ultimate position of electrophilic attack. researchgate.net The regioselectivity in the synthesis of diazepinone analogs is often high, with only one primary regioisomer being formed, indicating a strong directing influence from the existing molecular framework. nih.gov

The following table conceptualizes the expected influence of various substituents on the reactivity of the nucleus.

Substituent (R) Position Electronic Effect Expected Impact on EAS Reactivity Expected Impact on -OH Acidity
-CH(_3)7 or 9Electron-Donating (weak)Activating, Ortho/Para-directingDecreases acidity
-OCH(_3)7 or 9Electron-Donating (strong)Strongly Activating, Ortho/Para-directingDecreases acidity
-Cl7 or 9Electron-Withdrawing (inductive), Electron-Donating (resonance)Deactivating, Ortho/Para-directingIncreases acidity
-NO(_2)7 or 9Electron-Withdrawing (strong)Strongly Deactivating, Meta-directingIncreases acidity

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including derivatives of 3,4-dihydro-2H-benzo[b] researchgate.netthermofisher.comdioxepin-6-ol.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms in the molecule. researchgate.net In a typical ¹H NMR spectrum of a 3,4-dihydro-2H-benzo[b] researchgate.netthermofisher.comdioxepin-6-ol derivative, distinct signals are expected for the aromatic protons, the phenolic hydroxyl proton, and the aliphatic protons of the seven-membered dioxepine ring. The chemical shifts, signal multiplicities (splitting patterns), and integration values allow for the initial assignment of the proton skeleton. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing connectivity between atoms. ipb.pt

Correlation Spectroscopy (COSY): Establishes correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is particularly useful for identifying the sequence of protons in the aliphatic portion of the dioxepine ring (-O-CH₂-CH₂-CH₂-O-).

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom's chemical shift based on its attached proton(s). ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): Detects longer-range couplings (typically ²JCH and ³JCH) between protons and carbons. This is crucial for connecting molecular fragments, for instance, linking the aliphatic protons of the dioxepine ring to the aromatic carbons, and confirming the substitution pattern on the benzene (B151609) ring. ipb.pt

Table 1: Representative NMR Data for a Substituted 3,4-dihydro-2H-benzo[b] researchgate.netthermofisher.comdioxepin-6-ol Derivative

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
2~4.3 (t)~70H2 → C3, C4a
3~2.2 (quint)~30H3 → C2, C4
4~4.4 (t)~70H4 → C3, C9a
5-~145-
6-~150-
6-OH~9.0 (s)-OH → C5, C6, C7
7~6.7 (d)~115H7 → C5, C6, C8, C9
8~7.0 (dd)~122H8 → C6, C9, C9a
9~6.8 (d)~118H9 → C5, C7, C9a

The seven-membered dioxepine ring is not planar and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. Advanced NMR techniques can provide insight into the dominant conformation in solution and the dynamics of their interconversion. researchgate.net

Temperature-dependent NMR studies can be used to determine the energy barriers for conformational changes, such as ring inversion. scispace.com As the temperature is lowered, the rate of interconversion between conformers slows down, which can lead to the broadening and eventual splitting of NMR signals into distinct sets for each conformer.

Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful for determining spatial proximity between protons. Correlations in a NOESY spectrum indicate that protons are close in space, irrespective of their bonding connectivity. This information is critical for distinguishing between different ring conformations by comparing experimental NOE data with theoretical distances for various conformers. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the parent compound and its fragments, serving as a powerful confirmation of the molecular formula. nih.govmdpi.com

Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques used to generate the molecular ion. Subsequent fragmentation of this ion within the mass spectrometer produces a characteristic pattern of daughter ions. Analysis of these fragments provides valuable structural information and helps to piece together the molecular structure. researchgate.net

For a 3,4-dihydro-2H-benzo[b] researchgate.netthermofisher.comdioxepin-6-ol derivative, the fragmentation pathway often involves characteristic cleavages of the dioxepine ring. Plausible fragmentation mechanisms include:

Retro-Diels-Alder (RDA) type reaction: Cleavage of the seven-membered ring to expel a neutral C₃H₆ molecule, leading to a fragment corresponding to the benzodioxole cation.

Cleavage of ether bonds: Breakage of the C-O bonds in the dioxepine ring.

Loss of small molecules: Elimination of water (H₂O) from the hydroxyl group or carbon monoxide (CO).

Table 2: Plausible HRMS Fragments for 3,4-dihydro-2H-benzo[b] researchgate.netthermofisher.comdioxepin-6-ol

Fragment IonProposed StructureCalculated Exact Mass (m/z)
[M]⁺C₉H₁₀O₃⁺166.06299
[M - C₃H₆]⁺C₆H₄O₃⁺ (Benzodioxole-4-ol cation)124.01604
[M - H₂O]⁺C₉H₈O₂⁺148.05243
[C₇H₇O]⁺Hydroxy-tropylium ion107.04969

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. thermofisher.com These two techniques are often complementary.

For 3,4-dihydro-2H-benzo[b] researchgate.netthermofisher.comdioxepin-6-ol derivatives, key vibrational modes include:

O-H Stretch: A strong, broad absorption band in the FTIR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ groups of the dioxepine ring are observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: The most characteristic feature for this class of compounds is the strong C-O-C stretching vibrations of the ether linkages. Asymmetric and symmetric stretches typically appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. nih.gov

Table 3: Characteristic Vibrational Frequencies for 3,4-dihydro-2H-benzo[b] researchgate.netthermofisher.comdioxepin-6-ol Derivatives

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected Intensity (FTIR)
Phenolic O-H stretch3200 - 3600Strong, Broad
Aromatic C-H stretch3000 - 3100Medium to Weak
Aliphatic C-H stretch2850 - 2960Medium
Aromatic C=C stretch1450 - 1600Medium to Strong
Asymmetric C-O-C stretch1200 - 1300Strong
Symmetric C-O-C stretch1000 - 1100Strong

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic structure and conjugated systems (chromophores). researchgate.net The primary chromophore in 3,4-dihydro-2H-benzo[b] researchgate.netthermofisher.comdioxepin-6-ol is the substituted benzene ring.

The spectrum is expected to show absorption bands corresponding to π → π* electronic transitions within the aromatic ring. The presence of the hydroxyl (-OH) and the two ether oxygen atoms as substituents on the benzene ring acts to modify the absorption profile. These electron-donating groups typically cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzene. The exact position of λmax is also sensitive to the solvent polarity.

Table 4: Expected UV-Vis Absorption Maxima for 3,4-dihydro-2H-benzo[b] researchgate.netthermofisher.comdioxepin-6-ol

TransitionTypical λmax (nm)Chromophore
π → π* (Primary Band)~220 - 240Substituted Benzene Ring
π → π* (Secondary Band)~270 - 290Substituted Benzene Ring

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and how it packs into a crystal lattice. nih.gov

For derivatives of 3,4-dihydro-2H-benzo[b] researchgate.netthermofisher.comdioxepin-6-ol, X-ray analysis can unequivocally establish the conformation of the seven-membered dioxepine ring, which can adopt non-planar forms like a screw boat or boat conformation. nih.gov The analysis also reveals intermolecular interactions that stabilize the crystal structure, such as hydrogen bonding involving the phenolic hydroxyl group and π-π stacking interactions between the aromatic rings of adjacent molecules. nih.govresearchgate.net This information is invaluable for understanding the solid-state properties of the material.

Table 5: Key Parameters Determined by X-ray Crystallography

ParameterInformation Provided
Crystal System & Space GroupSymmetry of the crystal lattice
Unit Cell DimensionsSize and shape of the repeating unit
Atomic CoordinatesPrecise 3D position of every atom
Bond Lengths & AnglesGeometric details of the molecular structure
Torsional AnglesConformation of the dioxepine ring
Intermolecular ContactsDetails of hydrogen bonding and π-π stacking

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the documented thermal analysis of 3,4-dihydro-2H-benzo[b] researchgate.netnih.govdioxepin-6-ol and its derivatives. Specifically, detailed research findings from Thermogravimetric Analysis (TGA), a standard method for determining the thermal stability and decomposition characteristics of compounds, are not publicly available for this particular chemical entity or its closely related analogues.

Thermogravimetric Analysis provides valuable data on the thermal stability of a material by measuring its mass as a function of temperature or time in a controlled atmosphere. The resulting data is typically presented as a TGA curve, which plots mass loss against temperature. From this curve, key parameters such as the onset temperature of decomposition and the temperatures of maximum mass loss can be determined, offering insights into the material's stability and degradation pathways.

Despite the importance of such data for chemical characterization and safety assessment, no studies presenting TGA data, including detailed data tables of decomposition temperatures and weight loss percentages for 3,4-dihydro-2H-benzo[b] researchgate.netnih.govdioxepin-6-ol derivatives, could be located. This indicates a novel area for future research, where the thermal behavior of this class of compounds could be systematically investigated to understand their stability under thermal stress. Such studies would be crucial for applications where these compounds might be exposed to elevated temperatures.

Due to the absence of research findings on this specific topic, no data tables can be generated at this time.

Mechanistic Pathways of Benzodioxepin Ring Formation

The formation of the 3,4-dihydro-2H-benzo[b] researchgate.netmasterorganicchemistry.comdioxepin ring, the core structure of the subject compound, is primarily achieved through intramolecular cyclization reactions. Two prominent mechanistic pathways for constructing this seven-membered ring are the intramolecular Williamson ether synthesis and Ring-Closing Metathesis (RCM).

Intramolecular Williamson Ether Synthesis: This classical method involves the reaction of a catechol derivative with a suitable three-carbon dielectrophile. For the synthesis of the parent compound, this would typically involve a catechol and a 1,3-dihalopropane. The mechanism proceeds via a two-step nucleophilic substitution (SN2) reaction. masterorganicchemistry.com

The first step is the deprotonation of one of the phenolic hydroxyl groups of the catechol precursor by a base, forming a more nucleophilic phenoxide ion.

This phenoxide then attacks one of the electrophilic carbons of the 1,3-dihalopropane, displacing a halide and forming an intermediate ether.

A second deprotonation occurs at the remaining phenolic hydroxyl group, and the resulting phenoxide attacks the other electrophilic carbon on the propane chain, displacing the second halide and closing the seven-membered ring.

A similar strategy, using 1,2-dibromoethane, is employed to create the analogous six-membered 2,3-dihydrobenzo[b] researchgate.netmasterorganicchemistry.comdioxine ring, highlighting the utility of this pathway for forming fused heterocyclic ethers. nih.gov

Ring-Closing Metathesis (RCM): A more modern and powerful strategy for forming cyclic structures, including the benzodioxepin ring, is Ring-Closing Metathesis. wikipedia.org This method utilizes a di-alkene precursor, which is synthesized by attaching two alkene-containing chains to a catechol.

The synthesis of the precursor typically involves the O-alkylation of catechol with an allylic halide (e.g., allyl bromide).

The resulting 1,2-bis(allyloxy)benzene derivative is then exposed to a ruthenium catalyst, such as a Grubbs' catalyst.

The catalyst coordinates with the terminal alkenes, leading to the formation of the seven-membered ring and the release of volatile ethylene, which drives the reaction to completion. researchgate.netwikipedia.org This method is valued for its high functional group tolerance. pitt.edu

Kinetics of Derivatization and Functionalization Reactions

Detailed experimental data, including reaction rate constants and activation energies for the derivatization and functionalization of 3,4-dihydro-2H-benzo[b] researchgate.netmasterorganicchemistry.comdioxepin-6-ol, are not extensively reported in the reviewed scientific literature. Kinetic studies tend to focus on analogous but structurally distinct heterocyclic systems, such as benzodiazepines. Therefore, quantitative kinetic parameters for reactions involving the hydroxyl group or aromatic ring of this specific benzodioxepin derivative are not available for presentation.

Catalytic Cycles and Intermediates in Benzodioxepine Synthesis

Catalysis is central to modern synthetic routes for benzodioxepins, particularly through Ring-Closing Metathesis (RCM).

Ruthenium-Catalyzed RCM Cycle: The synthesis of the benzodioxepin ring via RCM is facilitated by ruthenium carbene complexes, commonly known as Grubbs' catalysts. pitt.edu The widely accepted Chauvin mechanism describes the catalytic cycle. medwinpublishers.com

Initiation: The cycle begins with the reaction of the ruthenium catalyst with one of the terminal alkene groups of the di-alkene precursor. This forms a new ruthenium carbene and a metallacyclobutane intermediate, which then fragments.

Propagation: The newly formed ruthenium carbene is intramolecularly positioned to react with the second alkene on the same molecule. This key step involves the formation of a metallacyclobutane intermediate. wikipedia.orgorganic-chemistry.org

Cycloreversion and Regeneration: The metallacyclobutane intermediate undergoes cycloreversion, releasing the desired cyclic alkene product (the benzodioxepin ring) and regenerating a ruthenium carbene attached to an ethylene molecule.

Product Release: The volatile ethylene is released, and the active catalyst is regenerated to participate in another cycle. The removal of ethylene from the reaction mixture serves as the thermodynamic driving force. organic-chemistry.org

The key intermediate in this catalytic cycle is the strained four-membered metallacyclobutane ring. organic-chemistry.org The rate-determining step is generally the formation of the 14-electron metallacyclobutane intermediate following the dissociation of a phosphine ligand from the metal center. pitt.edu

Copper-Catalyzed Tandem Reactions: Alternative catalytic strategies have been developed for synthesizing related benzodioxepinone structures. One such method involves a tandem oxidation and iodolactonization reaction mediated by Copper(I) iodide (CuI) and tert-butyl hydroperoxide (TBHP). acs.org A plausible mechanism involves Cu(I) being oxidized to Cu(II) by TBHP, generating radical intermediates that facilitate the conversion of a precursor aldehyde to a carboxylic acid, which then undergoes an iodolactonization to form the ring. acs.org

Computational Prediction of Reaction Energetics and Transition States

Specific computational studies detailing the reaction energetics and transition state structures for the synthesis of 3,4-dihydro-2H-benzo[b] researchgate.netmasterorganicchemistry.comdioxepin-6-ol were not found in the surveyed literature. Such theoretical investigations are powerful tools for understanding reaction mechanisms but have been more extensively applied to other heterocyclic systems like benzodiazepines and pyridodiazepinones. researchgate.netnih.gov

For those related systems, computational methods such as Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level have been used to calculate properties like NMR chemical shifts and the energy barriers for ring inversion. researchgate.netnih.gov A similar computational approach for the benzodioxepin system would involve:

Mapping the potential energy surface for the ring-closing step of the synthesis.

Locating the transition state structures for key mechanistic steps (e.g., the formation and cycloreversion of the metallacyclobutane intermediate in RCM).

Calculating the activation energies (ΔG‡) to predict reaction feasibility and identify the rate-determining step.

However, at present, such specific theoretical data for the formation or reaction of 3,4-dihydro-2H-benzo[b] researchgate.netmasterorganicchemistry.comdioxepin-6-ol is not available in the cited literature.

Theoretical and Computational Investigations of 3,4 Dihydro 2h Benzo B 1 2 Dioxepin 6 Ol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic properties of molecules. These calculations offer a detailed understanding of molecular geometry, orbital energies, and charge distribution, which are fundamental to a molecule's reactivity and interactions. For complex heterocyclic systems like 3,4-dihydro-2H-benzo[b] nih.govossila.comdioxepin-6-ol, methods such as B3LYP (Becke, three-parameter, Lee–Yang–Parr) with basis sets like 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. nih.gov

The first step in computational analysis is typically the optimization of the molecule's geometry to find its lowest energy conformation. For 3,4-dihydro-2H-benzo[b] nih.govossila.comdioxepin-6-ol, this involves determining the precise bond lengths, bond angles, and dihedral angles.

The fused ring system, consisting of an aromatic benzene (B151609) ring and a seven-membered dioxepine ring, is inherently non-planar. Structural studies on related seven-membered heterocyclic compounds, such as benzo[b] nih.govossila.comdiazepin-2-ones, have shown that the seven-membered ring often adopts a twisted or boat-like conformation to minimize steric strain. nih.govresearchgate.net This non-planarity is a critical feature of the molecule's three-dimensional structure. The dihedral angle between the plane of the benzene ring and the dioxepine ring is a key parameter in defining this conformation. nih.gov The optimization process would yield the most stable arrangement of the atoms, providing a foundational model for all subsequent calculations.

Table 1: Predicted Geometrical Parameters for 3,4-dihydro-2H-benzo[b] nih.govossila.comdioxepin-6-ol The following table presents expected values for key geometrical parameters based on standard bond lengths and angles from related structures. Exact values would be determined from specific DFT calculations.

ParameterTypePredicted Value (Å or °)
C-CAromatic Bond Length~1.39 - 1.41 Å
C-OEther Bond Length~1.37 Å
C-OPhenolic Bond Length~1.36 Å
O-HHydroxyl Bond Length~0.96 Å
C-C-CAromatic Bond Angle~120°
C-O-CDioxepine Ring Angle~115 - 118°

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ossila.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. derpharmachemica.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. derpharmachemica.com

For 3,4-dihydro-2H-benzo[b] nih.govossila.comdioxepin-6-ol, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms, particularly the phenolic oxygen, which has lone pairs of electrons. The LUMO, conversely, is likely distributed over the aromatic ring's anti-bonding π-system. Analysis of these orbitals helps predict the sites susceptible to electrophilic and nucleophilic attack.

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

Orbital/ConceptDescriptionSignificance for Reactivity
HOMO Highest energy molecular orbital containing electrons.Region most likely to donate electrons; susceptible to electrophilic attack.
LUMO Lowest energy molecular orbital without electrons.Region most likely to accept electrons; susceptible to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is invaluable for identifying the electrophilic and nucleophilic sites and predicting intermolecular interactions, including hydrogen bonding. bhu.ac.in The MESP map is generated by calculating the electrostatic potential at the surface of the molecule.

In the MESP map of 3,4-dihydro-2H-benzo[b] nih.govossila.comdioxepin-6-ol, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): These regions, indicating electron-rich areas, are expected to be concentrated around the oxygen atoms of the ether linkages and the hydroxyl group due to their high electronegativity and lone pairs of electrons. These sites are prone to interaction with electrophiles or hydrogen bond donors.

Positive Potential (Blue): This region, indicating electron deficiency, would be most prominent around the hydrogen atom of the hydroxyl group. This site is a primary hydrogen bond donor and is susceptible to nucleophilic attack.

Neutral Potential (Green): The carbon-hydrogen bonds of the aromatic ring and the aliphatic portion of the dioxepine ring would exhibit a relatively neutral potential.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of the molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and accessible energy landscapes.

For a flexible molecule like 3,4-dihydro-2H-benzo[b] nih.govossila.comdioxepin-6-ol, the seven-membered dioxepine ring can adopt various conformations. An MD simulation would track the transitions between these different conformations, revealing the most populated states and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape upon interacting with a biological receptor. Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule.

In Silico Ligand-Target Interaction Profiling

The benzodioxepine scaffold is present in numerous compounds explored for their biological activity. In silico methods, such as molecular docking, are used to predict how a ligand like 3,4-dihydro-2H-benzo[b] nih.govossila.comdioxepin-6-ol might bind to a protein target. thesciencein.org These studies are fundamental in drug discovery for identifying potential hits and understanding their mechanism of action.

Studies on related benzodioxepine and benzodiazepine (B76468) derivatives have shown their potential to interact with a variety of biological targets, including muscarinic M3 receptors, PARP1, and the benzodiazepine receptor (BzR) on GABA-A channels. nih.govnih.govnih.gov Molecular docking simulations would place the 3,4-dihydro-2H-benzo[b] nih.govossila.comdioxepin-6-ol molecule into the binding site of a target protein and calculate a binding score, which estimates the strength of the interaction.

Following docking, a detailed analysis of the binding pose reveals the specific intermolecular interactions that stabilize the ligand-receptor complex. For 3,4-dihydro-2H-benzo[b] nih.govossila.comdioxepin-6-ol, its structural features allow for several key types of interactions:

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor (via its hydrogen) and acceptor (via its oxygen). The ether oxygens in the dioxepine ring can also act as hydrogen bond acceptors. These interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate) in a receptor's binding site are often critical for binding affinity.

π-π Stacking: The aromatic benzene ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like Phenylalanine, Tyrosine, and Tryptophan.

Hydrophobic Interactions: The non-polar regions of the molecule, including the benzene ring and the ethyl portion of the dioxepine ring, can form favorable hydrophobic interactions with non-polar residues in the binding pocket.

Docking studies of similar heterocyclic compounds with targets like the GABA-A receptor have highlighted the importance of these interactions in defining the ligand's affinity and functional activity. mdpi.com Characterizing these potential interactions provides a rational basis for designing more potent and selective analogs.

Ligand Affinity and Selectivity Prediction

The prediction of how strongly a ligand, such as a derivative of 3,4-dihydro-2H-benzo[b] nih.govsigmaaldrich.comdioxepin-6-ol, will bind to a biological target and its ability to discriminate between different targets are fundamental aspects of computational drug design. These predictions are crucial for assessing the potential therapeutic effects and minimizing off-target interactions. Methodologies such as molecular docking and pharmacophore modeling are central to these predictive efforts.

Molecular docking simulations can be employed to predict the binding conformation and affinity of 3,4-dihydro-2H-benzo[b] nih.govsigmaaldrich.comdioxepin-6-ol and its analogs within the active site of a target protein. This technique involves computationally placing the ligand into the binding site of a receptor and evaluating the interaction energy. For instance, in studies of related benzoxazepine and benzodiazepine derivatives, molecular docking has been used to identify key interactions, such as hydrogen bonds and π-π stacking, that are critical for binding. By analyzing these interactions, researchers can predict the binding affinity and understand the structural basis for molecular recognition.

Pharmacophore modeling, another key computational tool, focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific receptor. For the benzodioxepine scaffold, a pharmacophore model would define the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for biological activity. This model can then be used to virtually screen large compound libraries to identify novel molecules with the desired activity profile or to guide the modification of existing compounds to improve their affinity and selectivity.

The selectivity of a ligand for its intended target over other proteins is a critical factor in drug development. Computational approaches can predict selectivity by comparing the docking scores and binding energies of a ligand across multiple targets. For example, a derivative of 3,4-dihydro-2H-benzo[b] nih.govsigmaaldrich.comdioxepin-6-ol could be docked into the binding sites of its primary target and several known off-targets. A significant difference in the calculated binding affinities would suggest good selectivity.

To illustrate how data from such predictive studies might be presented, the following interactive table provides a hypothetical example of molecular docking results for a series of 3,4-dihydro-2H-benzo[b] nih.govsigmaaldrich.comdioxepin-6-ol derivatives against two related protein kinases, Kinase A (the intended target) and Kinase B (a potential off-target).

CompoundPredicted Binding Affinity (kcal/mol) - Kinase APredicted Binding Affinity (kcal/mol) - Kinase BPredicted Selectivity (Kinase B / Kinase A)Key Interactions with Kinase A
3,4-dihydro-2H-benzo[b] nih.govsigmaaldrich.comdioxepin-6-ol -7.5-6.220.9Hydrogen bond with Glu120, Pi-Pi stacking with Phe180
Derivative 1 (7-fluoro)-7.8-6.331.6Hydrogen bond with Glu120, Pi-Pi stacking with Phe180
Derivative 2 (7-chloro)-8.1-6.540.7Hydrogen bond with Glu120, Halogen bond with Met118, Pi-Pi stacking with Phe180
Derivative 3 (7-methyl)-7.6-6.415.8Hydrogen bond with Glu120, Pi-Pi stacking with Phe180
Derivative 4 (8-methoxy)-8.5-7.031.6Hydrogen bond with Glu120 and Asp181, Pi-Pi stacking with Phe180

Note: The data in this table is hypothetical and for illustrative purposes only. Actual research findings would be required for a definitive analysis.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Benzodioxepines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that are most influential in determining activity, QSAR models can be used to predict the activity of novel compounds and to guide the design of more potent molecules.

For the development of a QSAR model for benzodioxepine derivatives, a dataset of compounds with known biological activities (e.g., inhibitory concentrations against a specific enzyme) is required. A wide range of molecular descriptors would then be calculated for each compound in the series. These descriptors can be categorized as follows:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Molecular shape, surface area, volume, etc.

Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies, etc.

Hydrophobic Descriptors: LogP, etc.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model. A study on closely related 2,3-dihydrobenzo[b] nih.govsigmaaldrich.comdioxin derivatives successfully developed a 3D-QSAR model to guide the design of B-Raf kinase inhibitors. nih.gov This model provided insights into how different substituents on the benzodioxin scaffold influence inhibitory activity. nih.gov

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a set of compounds not included in the model's training. A statistically robust and validated QSAR model can be a valuable tool in the drug discovery process.

The following interactive table presents a hypothetical set of descriptors and their coefficients from a QSAR model developed for a series of benzodioxepine derivatives, illustrating the kind of information such a model would provide.

DescriptorDescriptionCoefficientImportance
LogP Octanol-water partition coefficient+0.25Increased hydrophobicity is positively correlated with activity.
TPSA Topological Polar Surface Area-0.15Lower polar surface area is favorable for activity.
Dipole Moment Molecular dipole moment+0.08A higher dipole moment may enhance interactions with the target.
HOMO Energy Energy of the Highest Occupied Molecular Orbital-0.30A lower HOMO energy suggests greater stability and is correlated with higher activity.
Molecular Weight Total mass of the molecule-0.01A slight negative correlation suggests that smaller molecules may be more active.

Note: The data in this table is hypothetical and for illustrative purposes only. A comprehensive QSAR study would be necessary to determine the actual influential descriptors and their coefficients.

Through the application of these theoretical and computational methodologies, a deeper understanding of the structure-activity relationships within the benzodioxepine class of compounds can be achieved. This knowledge is invaluable for the rational design of new derivatives of 3,4-dihydro-2H-benzo[b] nih.govsigmaaldrich.comdioxepin-6-ol with optimized biological activities.

In Vitro Biological Activity Spectrum of 3,4 Dihydro 2h Benzo B 1 2 Dioxepin 6 Ol and Its Derivatives

Investigation of Receptor Modulation and Ligand-Receptor Interactions

Serotonin Receptor (5-HT) Binding and Functional Activity (in vitro)

Currently, there is a lack of specific published in vitro studies detailing the binding affinity and functional activity of 3,4-dihydro-2H-benzo[b] nih.govyoutube.comdioxepin-6-ol at serotonin (5-HT) receptors.

However, research on structurally related compounds offers some context. For instance, a study on indole derivatives incorporating a 6-chloro-3,4-dihydro-2H-1,5-benzodioxepine moiety revealed an affinity for both 5-HT1A and 5-HT2A receptors frontiersin.org. This suggests that the broader benzodioxepine scaffold may have the potential for interaction with the serotonergic system. Molecular docking studies of these related compounds indicated that the indole portion of the molecules tends to occupy a hydrophobic pocket within the receptor, with a key interaction often involving an aspartate residue (Asp 3.32) frontiersin.org.

It is important to emphasize that these findings pertain to derivatives with a different heterocyclic ring system (1,5-benzodioxepine) and additional structural modifications, and therefore cannot be directly extrapolated to 3,4-dihydro-2H-benzo[b] nih.govyoutube.comdioxepin-6-ol. Without direct experimental data for the specified compound, its profile at 5-HT receptors remains uncharacterized.

GABAA Receptor Subtype Selectivity (in vitro)

There are no available in vitro studies that specifically investigate the selectivity of 3,4-dihydro-2H-benzo[b] nih.govyoutube.comdioxepin-6-ol for GABAA receptor subtypes. The interaction of this particular compound with the GABAA receptor complex, which is a key target for various psychoactive drugs, has not been documented in the scientific literature.

Prostaglandin Receptor (e.g., TXA2, PGI2) Interactions (in vitro)

In vitro data on the interaction of 3,4-dihydro-2H-benzo[b] nih.govyoutube.comdioxepin-6-ol with prostaglandin receptors, such as the thromboxane A2 (TXA2) and prostacyclin (PGI2) receptors, is not available in the current body of scientific literature. These receptors are crucial in mediating inflammatory responses and regulating vascular tone youtube.comnih.gov. The potential for this specific benzodioxepin derivative to modulate these pathways has not been explored.

Glycoprotein Receptor (e.g., GPIIb/IIIa) Antagonism (in vitro)

Specific in vitro studies on the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonistic activity of 3,4-dihydro-2H-benzo[b] nih.govyoutube.comdioxepin-6-ol are not found in the published literature. The GPIIb/IIIa receptor is a key player in platelet aggregation, and its antagonists are used as antiplatelet therapies nih.govmdpi.com.

However, research into structurally analogous compounds provides some insight. A study of 3,4-dihydro-2H-1,4-benzoxazine derivatives, which share a similar bicyclic core, demonstrated that these compounds can be designed to exhibit antagonism at the GPIIb/IIIa receptor nih.govresearchgate.net. These dual-function molecules were engineered to also inhibit thrombin, suggesting that the general scaffold might be amenable to targeting components of the coagulation cascade nih.govresearchgate.net. It is crucial to note that these are different molecules, and their activity does not directly imply similar properties for 3,4-dihydro-2H-benzo[b] nih.govyoutube.comdioxepin-6-ol.

Enzyme Inhibitory Profiles (in vitro)

Fatty Acid Biosynthesis Enzyme (e.g., FabH) Inhibition

The bacterial fatty acid biosynthesis pathway, specifically the type II fatty acid synthase (FAS-II) system, is a crucial target for new antimicrobial agents due to its essential role in bacterial survival and its absence in humans. mdpi.com Within this system, β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH) is a key enzyme that initiates the entire process, making it a prime target for inhibitors. mdpi.comnih.gov

Recent studies have explored the potential of benzodioxepin-based compounds as inhibitors of FabH. A series of novel benzodioxepin-biphenyl amide derivatives were designed and synthesized, showing promise as effective antimicrobial agents. researchgate.net Molecular docking studies of one particularly effective compound, E4, elucidated its interaction with the FabH enzyme, highlighting the therapeutic potential of this structural class. researchgate.net The inhibition of FabH disrupts the production of fatty acids, which are essential components of bacterial cell membranes, ultimately leading to bacterial death. mdpi.com The condensing enzymes FabH and FabF have been identified as promising targets for antibacterial drug discovery. nih.gov

Antioxidant Enzyme Modulation

Derivatives containing cyclic disulfide structures, such as 1,4-dihydro-benzo[d] rasayanjournal.co.inresearchgate.netdithiines, have been shown to modulate the activity of redox enzymes like glutathione reductase. nih.gov This enzyme is critical for maintaining the concentration of reduced glutathione (GSH), a key cellular antioxidant. nih.gov Inhibitors of glutathione reductase are being investigated as potential anticancer and antimalarial agents. nih.gov The mechanism of action is believed to involve the interaction of the disulfide group with the active-site sulfhydryl groups of the enzyme. nih.gov Given the structural similarities, benzodioxepin derivatives could potentially exhibit similar modulatory effects on antioxidant enzymes, although direct studies are needed to confirm this.

Antimicrobial Efficacy Against Pathogenic Strains (in vitro)

Derivatives of the broader benzoxepine (B8326511) and related heterocyclic families have demonstrated significant antimicrobial properties against a range of pathogenic bacteria.

Antibacterial Activity Assays

A variety of structurally related heterocyclic compounds have been evaluated for their antibacterial potential. For instance, newly synthesized dibenzo[b,e]oxepin derivatives were tested against Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative organisms such as Escherichia coli. nih.gov Similarly, a series of 3,4‐dihydro‐1H‐benzo[b]azepine‐2,5‐dione derivatives showed promising antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MIC) ranging from 4–64 μg/mL. researchgate.net

Other related structures, such as 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives, have also been assessed. rasayanjournal.co.in Some of these compounds exhibited moderate to excellent activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus epidermidis) and Gram-negative (Acinetobacter anitratus, Escherichia coli) bacterial strains. rasayanjournal.co.in Chalcones, which are precursors to flavonoids, and their derivatives have also shown potential as antibacterial agents against S. aureus, a pathogen known for its ability to develop multidrug resistance. nih.gov

Antibacterial Activity of Related Heterocyclic Derivatives

Compound ClassBacterial StrainActivity LevelReference
Dibenzo[b,e]oxepin derivativesMRSA, E. coliScreened at 25-200 µg/mL nih.gov
3,4‐Dihydro‐1H‐benzo[b]azepine‐2,5‐dione derivativesS. aureus, M. tuberculosisMIC: 4–64 μg/mL researchgate.net
3,4-Dihydro-2H-benzo-1,3-oxazine derivative (3a)B. subtilis, S. epidermidisGood rasayanjournal.co.in
E. coliExcellent
3,4-Dihydro-2H-benzo-1,3-oxazine derivative (3c)Gram-positive strainsVery Good rasayanjournal.co.in

Antimalarial and Antituberculosis Investigations

The search for new treatments for malaria and tuberculosis has led to the investigation of various heterocyclic scaffolds. The pyrimidine de novo biosynthesis pathway in Plasmodium falciparum, the parasite causing the most severe form of malaria, is considered an attractive drug target. nih.gov A screening of chemical libraries identified 3,4-dihydro-2H,6H-pyrimido[1,2-c] rasayanjournal.co.innih.govbenzothiazin-6-imine and its derivatives as a new class of selective inhibitors for the P. falciparum dihydroorotate dehydrogenase enzyme. nih.gov

Furthermore, libraries of compounds such as 4-methoxy-6-styryl-pyran-2-ones and their dihydro analogues have been synthesized and evaluated for their antimalarial and antituberculosis activities. nih.gov Certain benzodiazepine (B76468) derivatives have also shown potential as antimalarial and antitubercular agents. scielo.brjyoungpharm.org Specifically, some novel 1,4-benzodiazepine derivatives exhibited potent and selective activity against M. tuberculosis H37Rv, with MIC values as low as 1.6 μg/mL. jyoungpharm.org Fused-azepinones are another class of compounds known for their antimicrobial activity against pathogens including Plasmodium falciparum and Streptococcus pneumoniae. researchgate.net

In Vitro Antioxidant and Anti-inflammatory Properties

Many natural and synthetic compounds possessing heterocyclic rings exhibit antioxidant and anti-inflammatory activities. Polyphenolic compounds, including flavonoids, are known to be effective free radical scavengers, inhibiting the activity of reactive oxygen species (ROS) and chelating metal ions to prevent oxidative damage. nih.gov Chalcones, which share structural motifs with flavonoids, also demonstrate significant antioxidant and anti-inflammatory properties. nih.gov

The antioxidant activity of compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. ipb.pt For example, studies on hydroxylated 1,5-benzodiazepine analogs have demonstrated their potential as antioxidant candidates, with the phenolic hydroxyl group playing a key role in their activity. scielo.br The anti-inflammatory potential is often assessed by measuring the inhibition of processes like protein denaturation. ijper.org While direct studies on 3,4-dihydro-2H-benzo[b] rasayanjournal.co.innih.govdioxepin-6-ol are limited, the presence of a phenolic hydroxyl group suggests a potential for antioxidant activity.

In Vitro Bioactivity Assays

ActivityAssay MethodKey FindingsReference
AntioxidantDPPH Radical ScavengingHydroxylated benzodiazepines show effective free radical scavenging. scielo.br
AntioxidantMetal ChelationFlavonoids can chelate metal ions, preventing the generation of free radicals. nih.gov
Anti-inflammatoryProtein Denaturation InhibitionUsed to determine the in vitro anti-inflammatory activity of plant extracts. ijper.org
Anti-inflammatoryCroton oil-induced ear oedemaUsed to evaluate topical anti-inflammatory activity in vivo. ipb.pt

Biotransformation Studies in Sub-cellular Systems (e.g., Microsomes)

Biotransformation studies, typically conducted using liver microsomes, are essential for understanding the metabolic fate of compounds. These subcellular systems contain a variety of enzymes, primarily cytochrome P450 (CYP) isoforms, that are responsible for the metabolism of foreign substances. nih.gov

For instance, the in vitro metabolism of a structurally related compound, 3,4-dihydro-6-hydroxy-2,2-dimethyl-7-methoxy-1(2H)-benzopyran (CR-6), was investigated in rat liver microsomes. This study identified five major metabolites, including quinones, hydroquinones, and hydroxylated derivatives, demonstrating the extensive metabolic conversion this class of compounds can undergo. nih.gov Similarly, studies on the metabolism of diazepam in human liver microsomes identified that its primary metabolism into temazepam and N-desmethyldiazepam is mediated by CYP3A and CYP2C19 isoforms. nih.gov Such studies indicate that reactive metabolites can be generated, which may interact with cellular components like proteins. nih.gov The metabolic profile of 3,4-dihydro-2H-benzo[b] rasayanjournal.co.innih.govdioxepin-6-ol would likely involve similar enzymatic pathways, leading to the formation of various oxidized and conjugated metabolites.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of more potent and selective drug candidates. For derivatives of 3,4-dihydro-2H-benzo[b] nih.govnih.govdioxepin-6-ol, these studies have provided critical insights into how specific structural modifications influence their biological activities. While direct and extensive SAR studies on 3,4-dihydro-2H-benzo[b] nih.govnih.govdioxepin-6-ol itself are not widely published, valuable inferences can be drawn from research on structurally related benzodioxepin and benzodioxine scaffolds.

One area of significant interest has been the exploration of these compounds as potential anticancer agents. For instance, studies on related benzodioxine derivatives have demonstrated their potential as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), an enzyme crucial for DNA repair in cancer cells. In a study focused on 2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxamide, researchers identified it as a lead compound for further optimization. nih.gov Subsequent modifications and scaffold hopping led to the discovery of a highly potent PARP1 inhibitor, (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine-8-carboxamide, with an IC50 value of 0.082 μM. nih.gov This highlights the importance of the carboxamide group and the potential for enhancing potency through strategic substitutions on the core scaffold.

The SAR of these related compounds can be summarized in the following key observations:

The Carboxamide Moiety: The presence of a carboxamide group at certain positions on the aromatic ring appears to be a critical pharmacophore for PARP1 inhibition.

Substitutions on the Benzene (B151609) Ring: The nature and position of substituents on the benzene ring significantly impact the inhibitory activity. For example, the introduction of a hydroxybenzylidene group at a specific position on a related benzoxazine scaffold dramatically increased potency. nih.gov

These findings from closely related structures provide a foundational framework for the prospective design of novel 3,4-dihydro-2H-benzo[b] nih.govnih.govdioxepin-6-ol derivatives with enhanced biological activities.

Below is an interactive data table summarizing the PARP1 inhibitory activity of some benzodioxine and benzoxazine derivatives, which can serve as a guide for future SAR studies on the 3,4-dihydro-2H-benzo[b] nih.govnih.govdioxepin-6-ol scaffold.

Compound IDStructureTargetIC50 (µM)
3 2,3-dihydrobenzo[b] nih.govnih.govdioxine derivativePARP112
4 2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxamidePARP15.8
10 Phthalazinone derivativePARP10.88
49 (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine-8-carboxamidePARP10.082

Data sourced from a study on PARP1 inhibitors. nih.gov

Future research focused on synthesizing and evaluating a library of 3,4-dihydro-2H-benzo[b] nih.govnih.govdioxepin-6-ol derivatives with systematic variations in substitution patterns on both the aromatic and dioxepine rings is warranted. Such studies will be instrumental in elucidating a comprehensive SAR profile, paving the way for the development of novel therapeutic agents with improved potency and selectivity for various biological targets.

Advanced Materials Science Applications of Benzodioxepine Derivatives

Incorporation into Electrochromic Polymers and Devices

Currently, there is a limited amount of publicly available scientific literature detailing the specific incorporation of 3,4-dihydro-2H-benzo[b] mdpi.commdpi.comdioxepin-6-ol or its derivatives into electrochromic polymers and devices. The field of electrochromic materials is extensive, focusing on compounds that can reversibly change their optical properties under an applied voltage. These materials are integral to applications such as smart windows, displays, and rearview mirrors. Research in this area predominantly features classes of compounds like polythiophenes, polycarbazoles, and metal oxides. However, the benzodioxepine framework does not feature prominently in this research area to date.

Luminescent and Optoelectronic Properties of Benzodioxepine-Containing Materials

Similar to electrochromic applications, there is a scarcity of research focused on the luminescent and optoelectronic properties of materials containing the 3,4-dihydro-2H-benzo[b] mdpi.commdpi.comdioxepin-6-ol moiety. Luminescent materials are crucial for technologies like organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The investigation of optoelectronic properties is essential for designing organic semiconductors, photovoltaics, and transistors. While many heterocyclic and aromatic compounds are studied for these properties, specific data on benzodioxepine derivatives remains largely uncharacterised in accessible scientific reports.

Research in Olfactory Science and Fragrance Chemistry

In contrast to materials science, the benzodioxepine framework is a subject of significant interest in olfactory science, particularly through the study of its analogues. This research provides valuable insights into how molecular structure dictates scent perception.

The study of benzodioxepinone analogues is central to understanding marine fragrances. The archetypal compound in this class is Calone 1951®, chemically known as 7-methyl-2H-1,5-benzodioxepin-3(4H)-one. Its distinct and powerful "marine" or "sea-breeze" scent, often with watermelon and oyster-like nuances, has made it a cornerstone of modern perfumery and a key target for structure-odor relationship (SOR) studies.

Research has shown that the olfactory character of these molecules is highly sensitive to modifications of the benzodioxepinone skeleton. The key structural elements influencing the odor are the aromatic ring, the seven-membered dioxepinone ring, and substituents on both.

The Aromatic Ring : The presence of the benzene (B151609) ring is considered crucial for binding to the marine odor receptor(s). When it is replaced with a saturated (cyclohexane) ring, the characteristic marine scent is lost, indicating the necessity of the aromatic system for receptor affinity.

The Carbonyl Group : The ketone functional group within the seven-membered ring is a critical polar feature. Its removal leads to a significant loss of the marine character, often introducing sweeter notes. The spatial orientation of this carbonyl group, dictated by the conformation of the seven-membered ring, is believed to be a key factor in receptor interaction.

Aromatic Substitution : The position and nature of substituents on the aromatic ring significantly modulate the odor profile.

The 7-methyl group in Calone 1951® is not strictly essential for the marine note but reinforces its tonality and potency.

Moving the methyl group to other positions or replacing it with other alkyl groups can alter the scent profile and intensity. For instance, the extremely powerful marine odorant 7-(3′-methylbutyl)benzo[b] mdpi.commdpi.comdioxepin-3-one highlights that a larger alkyl group at the 7-position can enhance potency.

These studies demonstrate that structural modifications, including changes in functionality, polarity, and ring size, lead to a diverse range of olfactory characters and a general decrease in odor potency compared to Calone 1951®. mdpi.comepa.gov

Table 1: Structure-Odor Relationships in Benzodioxepinone Analogues

Compound/Modification Chemical Name Structural Change from Calone 1951® Reported Olfactory Characteristics Citation
Calone 1951® 7-methyl-2H-1,5-benzodioxepin-3(4H)-one Reference compound Strong, characteristic marine, sea-breeze, watermelon, oyster mdpi.commdpi.com
Removal of Carbonyl Group 7-methyl-2,3,4,5-tetrahydro-1,5-benzodioxepine Reduction of the ketone to a methylene group Loss of marine character, introduction of sweetness mdpi.com
Saturated Ring Analogue 6-methyl saturated derivatives Replacement of the aromatic ring with a cyclohexane ring Weak marine character, low receptor affinity mdpi.com
Isopentyl Analogue 7-(3′-methylbutyl)benzo[b] mdpi.commdpi.comdioxepin-3-one Replacement of 7-methyl with a 7-isopentyl group Extremely powerful marine odorant mdpi.com

The perception of smell begins with the binding of an odorant molecule to an olfactory receptor (OR) in the nasal epithelium. researchgate.net Olfactory receptors are G-protein coupled receptors (GPCRs) that possess a characteristic structure of seven transmembrane domains. researchgate.net The interaction between an odorant and an OR is highly specific, and understanding this interaction is key to deciphering the "olfactory code."

For benzodioxepinone analogues, research suggests a specific binding mechanism to the "marine" ORs:

Aromatic Ring Binding : The benzodioxepinone's aromatic ring is essential for the initial binding event. It is believed to interact with a corresponding aromatic ring-binding site within the receptor protein. Studies with saturated analogues, which lack this aromaticity, show very low receptor affinity, supporting the critical role of this feature. mdpi.com

Hydrophobic Pocket Interaction : The potency and specific character of the marine note are determined by how substituents on the aromatic ring fit into an adjacent hydrophobic binding pocket in the receptor. The 7-alkyl group of potent marine odorants like Calone 1951® is thought to occupy this pocket. This explains why the size and shape of this alkyl group are pivotal in modulating the scent's intensity. An olfactophore model constructed for these molecules indicates an optimal aliphatic hydrophobe at a distance of 6.3 Å from the center of the aromatic-ring binding site. mdpi.commdpi.com

Polar Group Interaction : The ketone group acts as a key polar feature, likely forming hydrogen bonds or other polar interactions that help to correctly orient the molecule within the binding site and activate the receptor.

Computational studies on other olfactory receptors have proposed that ORs can possess two or more distinct binding regions. Preferential binding in one site may lead to receptor activation (an excitatory response), while binding in another may be non-excitatory. For marine odorants, the combination of the aromatic ring interaction, the fit of the alkyl group into the hydrophobic pocket, and the correct positioning of the polar carbonyl group are all necessary for preferential binding that leads to the activation of the receptor and the perception of the characteristic marine scent.

Conclusion and Perspectives in 3,4 Dihydro 2h Benzo B 1 2 Dioxepin 6 Ol Research

Summary of Synthesis and Characterization Advancements

The synthesis of the benzodioxepine core, the foundational structure of 3,4-dihydro-2H-benzo[b] nih.govarabjchem.orgdioxepin-6-ol, has been approached through various methodologies. A common strategy involves the Williamson ether synthesis, where a catechol derivative is reacted with a suitable dihaloalkane. For instance, the synthesis of an intermediate for Calone 1951®, a well-known benzodioxepinone, was achieved by reacting 4-methylcatechol (B155104) with methyl bromoacetate, a process that was significantly optimized by the addition of potassium iodide as a catalyst. researchgate.net This highlights the potential for catalytic systems to improve yields and efficiency in benzodioxepine synthesis.

Another approach involves the reduction of a carbonyl group within the dioxepine ring. The reduction of a ketone to an alcohol using reagents like lithium aluminum hydride has been reported in the synthesis of benzodioxepine analogues. researchgate.net Furthermore, synthetic procedures for related heterocyclic systems, such as 3,4-dihydro-2H-benzo[b] nih.govarabjchem.orgoxazin-6-ol, have been detailed, involving the reduction of a lactam using a borane-tetrahydrofuran (B86392) complex to yield the desired amino alcohol. chemicalbook.com Such strategies could potentially be adapted for the synthesis of 3,4-dihydro-2H-benzo[b] nih.govarabjchem.orgdioxepin-6-ol from a corresponding ketone precursor.

The characterization of these molecules relies heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the precise structure and connectivity of atoms. chemicalbook.com Infrared (IR) spectroscopy is employed to identify key functional groups, while High-Performance Liquid Chromatography (HPLC) is used to assess purity. researchgate.net For crystalline derivatives, X-ray crystallography provides definitive information about the three-dimensional structure and stereochemistry.

Current Understanding of In Vitro Biological Activity and Mechanistic Insights

Benzodioxepine derivatives have demonstrated a wide spectrum of in vitro biological activities. Recent research has focused on the synthesis of novel benzodioxepine-biphenyl amide derivatives, which have shown potent antibacterial activity. nih.gov One particular compound from this series, designated as E4, emerged as a highly effective antimicrobial agent. nih.gov Docking studies suggested that its mechanism of action may involve the inhibition of the FabH enzyme, a key component in bacterial fatty acid biosynthesis. nih.gov

The broader class of benzodiazepines, which share structural similarities with benzodioxepines, are well-known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. mdpi.comscielo.brjocpr.com Specifically, hydroxylated benzodiazepine (B76468) analogs have shown notable antioxidant and antifungal properties. scielo.br The presence of a phenolic hydroxyl group, as is the case in 3,4-dihydro-2H-benzo[b] nih.govarabjchem.orgdioxepin-6-ol, is often associated with antioxidant activity, as it can stabilize radicals through resonance. scielo.br

Furthermore, some benzodiazepine derivatives have been investigated for their cytotoxic activity against various cancer cell lines, demonstrating their potential as anticancer agents. mdpi.com The mechanism of action for many of these biological activities is still under investigation, but often involves interaction with specific enzymes or receptors.

Future Directions in Synthetic Innovation for Benzodioxepines

Future synthetic efforts in the field of benzodioxepines are likely to focus on the development of more efficient, stereoselective, and environmentally benign methodologies. The use of novel catalytic systems, including transition metal catalysts and organocatalysts, could lead to more direct and atom-economical routes to these compounds. There is a continuous drive to discover new reactions and optimize existing ones to access a wider range of structurally diverse benzodioxepine analogs.

The development of one-pot or tandem reactions that allow for the construction of the benzodioxepine core and the introduction of various substituents in a single synthetic operation would be a significant advancement. Additionally, the exploration of greener reaction conditions, such as the use of alternative solvents or solvent-free reactions, will be crucial for the sustainable production of these compounds.

Emerging Avenues in Computational and Materials Science Applications

Computational chemistry is playing an increasingly important role in the study of benzodioxepine and related heterocyclic structures. Density Functional Theory (DFT) calculations are being used to investigate the electronic structure, molecular reactivity, and spectroscopic properties of these molecules. arabjchem.orgresearchgate.net For instance, the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the reactivity and potential biological activity of a compound. arabjchem.org

Molecular docking simulations are also being employed to predict the binding modes of benzodioxepine derivatives with biological targets, such as enzymes and receptors. nih.gov This computational approach can aid in the rational design of more potent and selective inhibitors.

In the realm of materials science, while specific applications for 3,4-dihydro-2H-benzo[b] nih.govarabjchem.orgdioxepin-6-ol are not yet well-defined, the benzodioxepine scaffold could potentially be incorporated into novel polymers or organic materials. The structural rigidity and potential for functionalization make this class of compounds interesting candidates for the development of materials with specific optical, electronic, or thermal properties. Further research is needed to explore these possibilities.

Unexplored In Vitro Biological Targets and Potential for Further Investigation

Given the broad range of biological activities observed for benzodioxepine and benzodiazepine derivatives, there are numerous unexplored biological targets that warrant investigation. The structural similarity of these compounds to various endogenous molecules suggests that they may interact with a wide array of proteins.

Future research could focus on screening 3,4-dihydro-2H-benzo[b] nih.govarabjchem.orgdioxepin-6-ol and its analogs against a diverse panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and various enzymes involved in disease pathogenesis. The development of subtype-selective modulators of GABA-A receptors, for example, is an active area of research with the potential for developing novel therapeutics with improved side-effect profiles. nih.gov

Furthermore, the exploration of novel therapeutic areas for benzodioxepine derivatives is a promising avenue. For instance, their potential as neuroprotective agents, anti-inflammatory drugs, or agents for treating metabolic disorders has not been extensively studied. High-throughput screening and phenotypic screening approaches could be employed to identify new biological activities and novel mechanisms of action for this versatile class of compounds.

Q & A

What are the established synthetic routes for synthesizing 3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol and its derivatives?

Level : Basic
Methodological Answer :
The compound and its derivatives are typically synthesized via multi-step organic transformations. A common approach involves:

Esterification and Etherification : Starting from phenolic acids (e.g., 4-hydroxy-3-nitrobenzoic acid), esterification protects carboxylic acid groups, followed by etherification to introduce cyclic ether moieties .

Reductive Cyclization : Reduction steps (e.g., using NaBH₄ or catalytic hydrogenation) close the heterocyclic ring to form the benzodioxepin core .

Functionalization : Post-cyclization modifications, such as Suzuki-Miyaura cross-coupling (e.g., using brominated intermediates and aryl boronic acids), introduce substituents at specific positions .
Key Analytical Validation : Confirm structural integrity via IR (carbonyl stretches), ¹H/¹³C NMR (ring proton environments), LC/MS (molecular ion peaks), and elemental analysis .

How can regioselectivity challenges be addressed during functionalization of the benzodioxepin core?

Level : Advanced
Methodological Answer :
Regioselectivity in cross-coupling reactions (e.g., Suzuki) depends on:

  • Halogen Positioning : Bromine at the 6-position (as in 6-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine) directs coupling to the desired site, but bulky substituents (e.g., aryl groups) may reduce reactivity due to steric hindrance .
  • Catalytic Systems : Optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) enhances selectivity for electron-deficient aryl partners .
  • Protecting Groups : Temporary protection of hydroxyl groups (e.g., as acetates) prevents undesired side reactions during functionalization .

What analytical techniques are critical for confirming the structural integrity of benzodioxepin derivatives?

Level : Basic
Methodological Answer :

  • Spectroscopy :
    • ¹H NMR : Identifies proton environments (e.g., diastereotopic protons in the dioxepin ring) and coupling patterns .
    • LC/MS : Validates molecular weight and detects fragmentation patterns .
  • Elemental Analysis : Confirms stoichiometric purity, especially for novel derivatives .
  • X-Ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives, as demonstrated in patent literature for related compounds .

How do structural modifications influence the biological activity of benzodioxepin derivatives?

Level : Advanced (SAR Focus)
Methodological Answer :

  • Bioisosteric Replacements : Substituting the oxazinone moiety with spirocyclic systems (e.g., in MAGL inhibitors) improves potency by enhancing binding pocket complementarity .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro at the 7-position) increase electrophilicity, boosting reactivity in enzyme inhibition assays. Conversely, bulky aryl groups at the 6-position reduce activity due to steric clashes .
  • Hydrogen-Bonding Motifs : Hydroxyl groups at the 6-position (as in the parent compound) are critical for forming hydrogen bonds with target proteins .

What strategies resolve contradictions between computational predictions and experimental data in inhibitor design?

Level : Advanced
Methodological Answer :

  • Docking Refinement : Adjusting force field parameters (e.g., solvation models) to account for hydrophobic interactions in the MAGL active site improves prediction accuracy .
  • MD Simulations : Long-term molecular dynamics (≥100 ns) reveal conformational flexibility in the benzodioxepin core that static docking misses .
  • Experimental Validation : Iterative cycles of synthesis and enzymatic assays (e.g., IC₅₀ measurements) reconcile discrepancies, as seen in studies where predicted high-affinity derivatives showed reduced activity due to off-target interactions .

What are common pitfalls in scaling up benzodioxepin synthesis, and how are they mitigated?

Level : Advanced
Methodological Answer :

  • Reaction Exotherms : Scaling reductive cyclization (e.g., NaBH₄ reductions) requires controlled temperature gradients to prevent runaway reactions .
  • Purification Challenges : Column chromatography becomes impractical at >10 g scales; switch to recrystallization (e.g., using ethanol/water mixtures) for bulk intermediates .
  • Byproduct Formation : Optimize stoichiometry in Suzuki couplings to minimize homocoupling byproducts (e.g., using excess boronic acid and degassed solvents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.